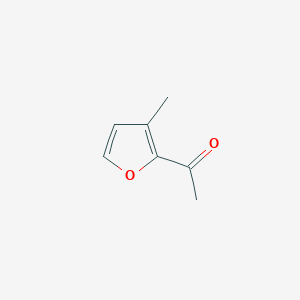

1-(3-Methylfuran-2-yl)ethan-1-one

Description

Molecular Identification and Nomenclature

The precise identification of a chemical compound is fundamental to scientific discourse. For 1-(3-Methylfuran-2-yl)ethan-1-one, this is achieved through standardized naming conventions and the assignment of unique identifiers.

Systematic IUPAC Name: 1-(3-methylfuran-2-yl)ethanone

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1-(3-methylfuran-2-yl)ethanone . nist.govnist.gov This name precisely describes the molecular structure: an ethanone (B97240) moiety attached at the first carbon to the second position of a 3-methyl-substituted furan (B31954) ring.

Common Synonyms: 2-Acetyl-3-methylfuran

In addition to its systematic name, this compound is also known by the common synonym 2-Acetyl-3-methylfuran . nist.govthegoodscentscompany.com This name is also descriptive, indicating an acetyl group at the second position of a 3-methylfuran (B129892) ring. Other names include ethanone, 1-(3-methyl-2-furanyl)-. thegoodscentscompany.com

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 1-(3-methylfuran-2-yl)ethanone nist.govnist.gov |

| Synonym | 2-Acetyl-3-methylfuran nist.govthegoodscentscompany.com |

| CAS Number | 13101-45-6 thegoodscentscompany.combldpharm.com |

| Molecular Formula | C7H8O2 nist.gov |

| Molecular Weight | 124.14 g/mol bldpharm.com |

| InChI Key | RJBGVAIXGHZIDY-UHFFFAOYSA-N nist.gov |

Structural Classification as an Aromatic Ketone

This compound is classified as an aromatic ketone. quora.com This classification arises from its molecular structure, which features a ketone functional group (a carbonyl group bonded to two carbon atoms) where one of the carbon atoms is part of an aromatic furan ring. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom.

Natural Occurrence and Significance (e.g., in Perilla frutescens)

This compound has been identified as a naturally occurring substance. It is found in Perilla frutescens, a plant species commonly known as perilla or shiso. thegoodscentscompany.com The presence of such compounds in plants contributes to their characteristic aroma and flavor profiles. The seed meal of Perilla frutescens has been studied for its anti-inflammatory properties, attributed to major dietary polyphenols like rosmarinic acid and luteolin. nih.gov

Overview of Furan-Containing Compounds in Academic Research

Furan and its derivatives are a significant class of compounds in academic and industrial research. shareok.orgijabbr.com The furan nucleus is a versatile scaffold found in numerous bioactive molecules and is a key component in the synthesis of many pharmaceuticals. ijabbr.comnih.gov Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com

The synthesis of furan-containing compounds presents both opportunities and challenges. shareok.org Researchers are continuously developing novel synthetic routes to access complex furan-based molecules with high efficiency and stereoselectivity. shareok.org Furthermore, biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered important platform chemicals for the sustainable production of biofuels, polymers, and other valuable chemicals. nih.govrsc.org The study of furan chemistry is thus a vibrant area of research with implications for medicine, materials science, and sustainable chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBGVAIXGHZIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484017 | |

| Record name | 1-(3-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-45-6 | |

| Record name | 1-(3-Methyl-2-furanyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-3-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Spectroscopic Characterization and Structural Elucidation of 1 3 Methylfuran 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(3-methylfuran-2-yl)ethan-1-one provides valuable information about the number and types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effect of the furan (B31954) ring's oxygen atom and the carbonyl group, as well as the electron-donating effect of the methyl group.

The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C5 position (H-5) typically resonates at a higher frequency (further downfield) than the proton at the C4 position (H-4) due to the deshielding effect of the adjacent oxygen atom. The methyl group attached to the furan ring (3-CH₃) and the acetyl methyl group (1'-CH₃) will each produce a singlet in the upfield region of the spectrum. The relative integration of these signals would correspond to the number of protons in each group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.2-6.4 | d | ~1.8-2.2 |

| H-5 | ~7.3-7.5 | d | ~1.8-2.2 |

| 3-CH₃ | ~2.1-2.3 | s | - |

| 1'-CH₃ | ~2.4-2.6 | s | - |

Note: Predicted values are based on standard chemical shift ranges for similar furan derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetyl group is expected to have the largest chemical shift, appearing significantly downfield. The carbon atoms of the furan ring will resonate in the region typical for aromatic and heteroaromatic carbons. The methyl carbons will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188-192 |

| C-2 | ~150-154 |

| C-5 | ~140-144 |

| C-3 | ~125-129 |

| C-4 | ~110-114 |

| 1'-CH₃ | ~25-29 |

| 3-CH₃ | ~12-16 |

Note: Predicted values are based on standard chemical shift ranges for similar furan derivatives. Actual experimental values may vary.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated in the region of 1660-1700 cm⁻¹ due to the C=O stretching vibration of the ketone. The C-O-C stretching of the furan ring will likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3200 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Ketone) | 1660-1700 | Strong |

| C=C Stretch (Furan Ring) | 1500-1600 | Medium-Strong |

| C-O-C Stretch (Furan Ring) | 1000-1300 | Strong |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the furan ring and the C-C single bonds are expected to be Raman active.

Quantum Chemical Calculation of Vibrational Frequencies and Force Constants

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. uni.lunih.gov These calculations can determine the harmonic vibrational frequencies and the corresponding IR and Raman intensities. ethz.chq-chem.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes. ethz.ch

Such calculations can aid in the assignment of complex experimental spectra and provide a deeper understanding of the molecule's vibrational dynamics. For this compound, these calculations could precisely predict the frequencies for the various stretching, bending, and torsional modes of the molecule, helping to confirm the assignments made from experimental IR and Raman data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)

Electrospray ionization-liquid chromatography-mass spectrometry (ESI/LC-MS) is a sensitive technique used for the analysis of a wide range of compounds, including furan derivatives. In ESI, a high voltage is applied to a liquid to create an aerosol, which aids in the formation of gaseous ions. These ions are then analyzed by a mass spectrometer.

LC-MS/MS methods have been developed for the determination of neurotoxins like anatoxin-a and homoanatoxin-a, where the LC system is coupled to an ion-trap mass spectrometer via an ESI source in positive ion mode. nih.gov For these compounds, the protonated molecular ions ([M+H]⁺) are used as precursor ions for multiple MS experiments. nih.gov This technique allows for the sensitive detection and quantification of analytes in complex matrices. nih.gov

For the analysis of bioactive compounds in plant extracts, such as those from Helichrysum italicum, HPLC-DAD-ESI-QTOF-MS has been employed. nih.gov This high-resolution mass spectrometry technique allows for the identification of numerous compounds, including various isomers and derivatives, by providing accurate mass measurements. nih.gov In the analysis of phenolic compounds, pseudomolecular ions [M-H]⁻ are often observed, and their fragmentation patterns provide valuable structural information. nih.gov

While specific ESI/LC-MS data for this compound is not detailed in the provided results, general principles of the technique can be applied. One would expect to observe the protonated molecule [M+H]⁺ at m/z 125.05971. uni.lu Further fragmentation would likely involve the loss of neutral molecules such as water or carbon monoxide, providing clues to the compound's structure. The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated using computational methods, which can aid in its identification in complex mixtures. uni.lu

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 125.05971 | 121.5 |

| [M+Na]⁺ | 147.04165 | 130.7 |

| [M-H]⁻ | 123.04515 | 126.4 |

| [M+NH₄]⁺ | 142.08625 | 144.5 |

| [M+K]⁺ | 163.01559 | 131.3 |

| [M+H-H₂O]⁺ | 107.04969 | 117.1 |

| [M+HCOO]⁻ | 169.05063 | 146.2 |

| [M+CH₃COO]⁻ | 183.06628 | 170.4 |

| Data sourced from computational predictions. uni.lu |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Furan Derivatives

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like furan derivatives. mdpi.comnih.gov This method is particularly useful for separating isomers that may be difficult to resolve using other techniques. mdpi.comnih.gov

In a typical GC-MS/MS analysis of furan derivatives, a capillary column such as an HP-5MS is used for separation. mdpi.comnih.govacs.org The separated compounds are then detected using a triple-quadrupole tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode, which enhances selectivity and reduces matrix interference. mdpi.comacs.org This approach has been successfully used for the simultaneous determination of furan and its derivatives in various food matrices. mdpi.comnih.govacs.org

The electron-impact ionization (EI) source is commonly operated at 70 eV. mdpi.comacs.org For the analysis of furan and its derivatives, specific precursor and product ions are monitored to ensure accurate identification and quantification. mdpi.com For instance, in the analysis of various furan derivatives, a GC-MS/MS method was able to separate isomers like 2-methylfuran (B129897) and 3-methylfuran (B129892). mdpi.comnih.govresearchgate.net

While specific GC-MS/MS data for this compound is not explicitly detailed, the general methodology for furan derivatives is well-established. mdpi.comnih.govacs.org The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 124, corresponding to its molecular weight. fluorochem.co.uk Key fragmentation patterns would likely involve the cleavage of the acetyl group and fragmentation of the furan ring, providing characteristic ions for identification.

Table 2: Typical GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | HP-5MS or similar |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| These are general parameters and may be optimized for specific analyses. mdpi.comacs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule and can provide information about the presence of chromophores, such as conjugated systems.

Furan and its derivatives are known to absorb UV light. researchgate.netnih.govresearchgate.net The UV spectrum of a hemicellulose hydrolysate, for example, shows a dominant peak around 278 nm, a significant portion of which is attributed to the presence of furans like furfural (B47365) and hydroxymethylfurfural. nih.gov The position and intensity of the absorption maxima are influenced by the substituents on the furan ring.

For copolymers containing furan moieties, UV-Vis spectroscopy has been used to evaluate their UV-blocking properties. acs.org The incorporation of furan rings into the polymer structure can lead to significant absorption in the UV region. acs.org

In the context of disinfection byproducts, UV spectroscopy has been utilized as a screening method to identify the formation of stable UV-absorbing compounds, including furan-like structures, during the chlorination of phenolic precursors. rsc.org The UV absorbance of chlorinated samples is typically monitored over a range of wavelengths (e.g., 200-400 nm) to detect the formation of new chromophores. rsc.org

For this compound, the presence of the furan ring conjugated with the carbonyl group of the acetyl moiety constitutes a chromophore. This would be expected to result in characteristic absorption bands in the UV region. While specific spectral data for this compound is not available in the provided search results, it is anticipated to have absorption maxima indicative of its electronic structure.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single Crystal X-ray Diffraction for Structural Confirmation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While specific crystallographic data for this compound was not found, studies on other furan derivatives demonstrate the utility of this technique. For example, the crystal structure of (E)-1-(2,4-di-methyl-furan-3-yl)-3-phenyl-prop-2-en-1-one reveals an E configuration about the C=C double bond and the relative orientation of the furan and phenyl rings. nih.gov In another example, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one was determined, revealing details about its molecular packing and hydrogen bonding interactions. nih.govresearchgate.net

The crystallographic analysis of such compounds typically involves refining the structure to a final R-value, which indicates the agreement between the experimental and calculated structure factors. jmaterenvironsci.com The data obtained from single crystal X-ray diffraction is often deposited in crystallographic databases for public access.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This analysis is based on the electron distribution of the molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.

For various heterocyclic compounds, Hirshfeld surface analysis has shown that H···H, O···H/H···O, and C···H/H···C interactions are often significant contributors to the crystal packing. nih.govnih.goviucr.org For instance, in the crystal structure of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, H···H interactions account for 46.8% of the crystal packing, indicating the dominance of van der Waals forces. nih.goviucr.org In the case of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, H···H, O···H/H···O, S···H/H···S, N···H/H···N, and C···H/H···C interactions were found to be the most significant. nih.gov

Although a crystal structure for this compound is not available, a Hirshfeld surface analysis would be expected to reveal the nature and extent of intermolecular interactions, such as C-H···O hydrogen bonds and π-stacking interactions involving the furan ring, which would govern its crystal packing.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a sample. This process is crucial for the characterization of a newly synthesized or isolated compound, as it provides a direct means to verify its empirical formula. The comparison between the experimentally determined elemental percentages and the theoretically calculated values based on the proposed molecular formula serves as a primary indicator of the sample's purity and structural integrity.

For the compound this compound, the molecular formula is established as C₇H₈O₂. uni.lu This formula is derived from its structure, which contains a furan ring substituted with a methyl group at the 3-position and an acetyl group at the 2-position. The molecular weight of the compound is approximately 124.14 g/mol .

Based on the molecular formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011) / 124.14 * 100% = 67.73%

Hydrogen (H): (8 * 1.008) / 124.14 * 100% = 6.50%

Oxygen (O): (2 * 15.999) / 124.14 * 100% = 25.77%

These calculated values provide a benchmark against which experimental results are compared. In a typical research setting, the compound would be analyzed using a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer. The experimental results are generally expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity. While specific experimental data from published studies on this compound are not detailed in the surveyed literature, the theoretical values provide a clear expectation for such an analysis.

The data is summarized in the interactive table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 67.73 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.50 |

| Oxygen | O | 15.999 | 2 | 31.998 | 25.77 |

| Total | C₇H₈O₂ | | | 124.139 | 100.00 |

Chemical Reactivity and Reaction Mechanisms of Furan Substituted Ketones

Electrophilic Substitution Reactions on the Furan (B31954) Ring

Electrophilic substitution on the furan ring is a principal class of reactions for this heterocycle. Due to the ring's sensitivity to strong acids, which can cause polymerization or ring-opening, these reactions often require milder conditions than those used for benzene. allaboutchemistry.net

The nitration of furan rings must be conducted under gentle conditions to avoid degradation. Strong nitrating agents like nitric acid can lead to polymerization. allaboutchemistry.net A suitable method involves the use of acetyl nitrate (B79036) (CH₃COONO₂), a milder nitrating agent, typically generated in situ from acetic anhydride (B1165640) and nitric acid at low temperatures. allaboutchemistry.netpharmaguideline.comfayoum.edu.eg

For 1-(3-Methylfuran-2-yl)ethan-1-one, the reaction mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺), or its equivalent from acetyl nitrate, on the electron-rich furan ring. The substitution is predicted to occur at the C5 position, yielding 1-(3-methyl-5-nitrofuran-2-yl)ethan-1-one.

Reaction Scheme: Nitration of this compound

Direct sulfonation of furan with concentrated sulfuric acid is generally unsuccessful due to the ring's acid sensitivity. fayoum.edu.eg Milder reagents are required, such as a sulfur trioxide-pyridine complex (SO₃·py) or sulfur trioxide in dioxane, which can successfully sulfonate the furan ring at room temperature. allaboutchemistry.netpharmaguideline.com For furan derivatives that contain an electron-withdrawing group, direct sulfonation can sometimes be achieved. fayoum.edu.eg

In the case of this compound, sulfonation with a pyridine-sulfur trioxide complex would introduce a sulfonic acid group at the C5 position. The reaction proceeds through the electrophilic attack of SO₃ on the furan ring, followed by proton transfer to form 2-acetyl-3-methylfuran-5-sulfonic acid.

Furan reacts vigorously with halogens like chlorine and bromine at room temperature, often resulting in polysubstituted products and polymerization. pharmaguideline.comquimicaorganica.org To achieve monohalogenation, reactions must be carried out under milder conditions, for instance, using dioxane-bromine at low temperatures. pharmaguideline.com For furan rings substituted with an electron-withdrawing group at the C2 position, halogenation typically yields the 5-halo derivative. pharmaguideline.com

Therefore, the bromination of this compound with bromine in a solvent like dioxane at a reduced temperature is expected to selectively produce 1-(5-bromo-3-methylfuran-2-yl)ethan-1-one. The mechanism involves the polarization of the Br-Br bond by the π-system of the furan ring, leading to the electrophilic addition of Br⁺ and subsequent elimination of H⁺.

Friedel-Crafts acylation of furan requires milder catalysts than those used for benzene, as strong Lewis acids like AlCl₃ can cause the furan ring to polymerize. allaboutchemistry.net Catalysts such as phosphoric acid, tin(IV) chloride (SnCl₄), or zinc chloride are often employed with acylating agents like acetic anhydride. allaboutchemistry.netwikipedia.orggoogle.com

The acylation of this compound would introduce a second acetyl group onto the ring. The reaction would proceed via the formation of an acylium ion (CH₃CO⁺) from the acylating agent and catalyst, which then attacks the most nucleophilic position on the furan ring, C5. This would result in the formation of 1,1'-(3-methylfuran-2,5-diyl)bis(ethan-1-one).

| Furan Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Furan | Acetic Anhydride | Phosphoric Acid / Polyphosphoric Acid | 50-100 °C, 5-10h | 2-Acetylfuran (B1664036) | google.com |

| Furan | Acetic Anhydride | Zinc Chloride / Acetic Acid | 40-60 °C, 3-5h | 2-Acetylfuran | google.com |

| Furan | Acetic Anhydride | SnCl₄ | - | 2-Acetylfuran | allaboutchemistry.net |

Standard Friedel-Crafts alkylation using alkyl halides and strong Lewis acids is generally not feasible for furan due to its acid sensitivity. pharmaguideline.com However, alkylation can be performed using milder catalysts. For instance, the Friedel-Crafts alkylation of 2-acetylfuran with 4-fluorobenzyl chloride has been successfully carried out using zinc chloride as a catalyst. wikipedia.org This demonstrates that furan ketones can undergo alkylation under controlled conditions.

For this compound, a similar reaction with an alkylating agent (e.g., benzyl (B1604629) chloride) in the presence of a mild Lewis acid would be expected to yield the C5-alkylated product, 1-(5-benzyl-3-methylfuran-2-yl)ethan-1-one.

Cycloaddition Reactions

The furan ring, despite its aromaticity, can act as a conjugated diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. allaboutchemistry.netquora.com It typically reacts with electron-deficient dienophiles. quora.com The reactivity of the furan diene is influenced by its substituents. Electron-donating groups enhance its reactivity, while electron-withdrawing groups, such as the acetyl group in this compound, decrease it. nih.gov

The Diels-Alder reaction of 2-acetylfuran with dienophiles is known to be thermodynamically unfavorable and often results in low yields, highlighting the deactivating effect of the acetyl group. nih.gov Nevertheless, the reaction between this compound and a strong dienophile, such as maleic anhydride, would be expected to form an oxabicycloheptene adduct. The reaction involves the concerted movement of six pi electrons to form a new six-membered ring. khanacademy.org Furan derivatives can also participate in other types of cycloadditions, such as [3+2] cycloadditions, to form various heterocyclic products. nih.gov

Diels-Alder Reactions with Dienophiles (e.g., Methyl Vinyl Ketone)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. While furan itself is a relatively reactive diene, the presence of an electron-withdrawing acetyl group at the 2-position generally decreases its reactivity. However, the electron-donating methyl group at the 3-position can partially mitigate this effect.

When reacting with an unsymmetrical dienophile like methyl vinyl ketone, the reaction can yield a mixture of regioisomers and stereoisomers (endo and exo). The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. The reaction typically forms a 7-oxanorbornene adduct. The endo product is often favored under kinetic control due to secondary orbital interactions, though the exo product can be more thermodynamically stable.

| Reactant 1 | Reactant 2 | Product(s) | Conditions |

| This compound | Methyl Vinyl Ketone | 7-oxanorbornene adducts (endo/exo isomers) | Thermal or Lewis acid catalysis |

Acid Catalysis in Diels-Alder Reactions (e.g., BF₃)

Lewis acids such as boron trifluoride (BF₃) are frequently used to catalyze Diels-Alder reactions involving α,β-unsaturated carbonyl compounds like methyl vinyl ketone. The catalyst coordinates to the carbonyl oxygen of the dienophile, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the furan diene and the dienophile accelerates the reaction rate. Computational studies on the reaction between furan and methyl vinyl ketone have shown that BF₃ catalysis can substantially lower the activation energy barrier for the cycloaddition. researchgate.net This catalytic effect is crucial for reactions with less reactive furans, such as those bearing electron-withdrawing groups.

| Reaction | Catalyst | Effect on Activation Energy |

| Furan + Methyl Vinyl Ketone | None (Thermal) | Higher activation energy |

| Furan + Methyl Vinyl Ketone | BF₃ | Lower activation energy, increased reaction rate |

Rearomatization Processes in Post-Cycloaddition Adducts

The initially formed 7-oxanorbornene adducts from the Diels-Alder reaction of furans are often thermally unstable and can undergo a retro-Diels-Alder reaction. However, under acidic or basic conditions, these adducts can undergo dehydration, leading to the formation of a stable aromatic ring. This process, known as rearomatization, is a powerful method for synthesizing substituted phenolic compounds. The oxygen bridge is eliminated as a molecule of water, driven by the thermodynamic stability of the resulting aromatic system. This strategy is a key step in converting biomass-derived furans into valuable aromatic chemicals.

Ring Transformations and Derivatizations

Beyond cycloaddition reactions, the furan ring of this compound is amenable to various transformations that modify its heterocyclic structure.

Hydrogenation to Dihydrofurans and Tetrahydrofurans

The furan ring can be partially or fully hydrogenated to yield dihydrofurans and tetrahydrofurans, respectively. This transformation typically requires a heterogeneous catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The selective hydrogenation of the furan ring in the presence of a ketone carbonyl can be challenging. However, catalysts like bimetallic Ni-Pd alloys have shown effectiveness in the total hydrogenation of furan derivatives under aqueous conditions at room temperature. acs.org The reaction conditions (temperature, pressure, catalyst) can be tuned to favor either partial hydrogenation to 1-(3-methyldihydrofuran-2-yl)ethan-1-one or complete saturation to 1-(3-methyltetrahydrofuran-2-yl)ethan-1-one.

| Starting Material | Product(s) | Typical Catalysts |

| This compound | 1-(3-Methyldihydrofuran-2-yl)ethan-1-one | Pd/C, PtO₂ (controlled conditions) |

| This compound | 1-(3-Methyltetrahydrofuran-2-yl)ethan-1-one | Ni, Ru, Ni-Pd alloy (forcing conditions) |

Achmatowicz Reaction for Dihydropyran Formation

The Achmatowicz reaction is a powerful method for converting furans into dihydropyran derivatives, which are valuable intermediates in the synthesis of monosaccharides and other natural products. The classical Achmatowicz reaction requires a furfuryl alcohol as the starting material. Therefore, this compound must first undergo reduction of its ketone group to form the corresponding secondary alcohol, 1-(3-methylfuran-2-yl)ethan-1-ol. This alcohol can then be subjected to oxidative ring expansion using an oxidizing agent like bromine in methanol (B129727) or m-chloroperoxybenzoic acid (m-CPBA), followed by an acidic workup, to yield a substituted dihydropyranone.

Conversion to Pyrroles

Furan rings can be converted into pyrrole (B145914) rings via the Paal-Knorr synthesis. rsc.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org This transformation involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this compound, the process begins with an acid-catalyzed hydrolysis that opens the furan ring to generate a 1,4-dicarbonyl intermediate (hexane-2,5-dione derivative). This diketone is typically not isolated but is reacted in situ with an amine (R-NH₂). The amine undergoes a double condensation with the two carbonyl groups, followed by cyclization and dehydration, to form a polysubstituted pyrrole. alfa-chemistry.comrsc.org This one-pot, two-step process provides a versatile route from furans to highly functionalized pyrroles. rsc.org

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. H₃O⁺2. R-NH₂ | 3-Methylhexane-2,5-dione | 1-R-2-ethyl-4,5-dimethyl-1H-pyrrole |

Ring Contraction Reactions (e.g., from Pyrylium (B1242799) Salts)

The synthesis of 2-acylfurans, such as this compound, can be achieved through the ring contraction of corresponding pyrylium salts. This transformation is a notable method for converting a six-membered oxygen-containing heterocycle into a five-membered one. The reaction typically involves the oxidation of a pyrylium salt. For instance, treatment with aqueous hydrogen peroxide and perchloric acid can oxidize pyrylium salts, leading to a ring contraction that yields a 2-acylfuran pharmaguideline.com. Pyrylium salts are recognized as important intermediates for the synthesis of various derivatives, including furans unlv.edu. The ionic nature of pyrylium salts makes them readily separable from acyclic precursors, facilitating their use in synthesis unlv.edu.

Other Characteristic Reactions

Protonation Behavior and Acid-Induced Ring Opening

The stability of the furan ring in furan-substituted ketones is significantly influenced by the nature of its substituents. The presence of an electron-withdrawing group, such as the acetyl group in this compound, generally confers stability against acid-catalyzed degradation pharmaguideline.com. However, under specific acidic conditions, the furan ring can undergo protonation, which may lead to ring opening.

The mechanism for the acid-catalyzed ring opening of furan in an aqueous solution has been investigated and involves several key steps researchgate.net:

Protonation : The process is initiated by the diffusion of a proton from the acidic medium to the furan ring. This protonation is the rate-limiting step, with the attack at the α-carbon (C2 or C5 position) being energetically more favorable than at the β-carbon (C3 or C4 position) researchgate.net.

Furanol Formation : Protonation at an α-carbon leads to the formation of a dihydro-furanol intermediate researchgate.net.

Ring Opening : Subsequent protonation of the furanol intermediate at the ring's oxygen atom initiates the cleavage of the heterocyclic ring, ultimately resulting in the formation of an unsaturated 1,4-dicarbonyl compound, such as 4-hydroxy-2-butenal in the case of unsubstituted furan researchgate.net.

For 2-acylfurans, the acetyl group's electron-withdrawing nature helps to decrease the electron density of the furan ring, thus reducing its susceptibility to protonation and subsequent ring-opening reactions pharmaguideline.com.

Nucleophilic Reactions with Halofurans

Halofurans are known to be more reactive towards nucleophiles compared to simple furans pharmaguideline.com. The acetyl group of this compound possesses acidic α-hydrogens on its methyl group. In the presence of a suitable base, these protons can be removed to form a nucleophilic enolate masterorganicchemistry.comucalgary.ca. This enolate can then participate in nucleophilic substitution reactions.

The reaction mechanism involves two primary steps:

Enolate Formation : A base abstracts an α-hydrogen from the acetyl group, creating a resonance-stabilized enolate anion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group masterorganicchemistry.comucalgary.ca.

Nucleophilic Attack : The nucleophilic carbon of the enolate attacks an electron-deficient carbon of a halofuran, displacing the halide leaving group in an SN2-type process ucalgary.ca. This results in the formation of a new carbon-carbon bond, linking the two furan-containing moieties.

This reaction pathway allows for the synthesis of more complex structures, such as 1,3-di(furan-2-yl)butane-1,3-diones, by coupling a furan-ketone enolate with a halofuran.

Oxidation Reactions Leading to Ring Opening

The furan ring is susceptible to oxidation, which can lead to ring opening and the formation of 1,4-dicarbonyl compounds rsc.orgresearchgate.net. This transformation is a key reaction in both synthetic chemistry and metabolic pathways.

Several methods can achieve this oxidative ring opening:

Catalytic Oxidation : Furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in the presence of oxygen. This reaction is believed to proceed through an endoperoxide intermediate, which rearranges to yield a 1,4-dicarbonyl moiety rsc.orgresearchgate.net.

Radical-Initiated Oxidation : The reaction of furan derivatives with hydroxyl (OH) radicals is a significant degradation pathway acs.orgnih.gov. For 2-acetylfuran, theoretical studies show that OH-addition to the C2 and C5 positions of the furan ring is a major reaction channel, which can initiate ring-opening processes acs.orgnih.gov.

Metabolic Oxidation : In biological systems, cytochrome P450 enzymes can metabolize methylfurans through oxidative ring opening. For example, 2-methylfuran (B129897) is known to form the reactive metabolite 3-acetylacrolein (4-oxopent-2-enal) acs.org. This process highlights the susceptibility of the furan ring to oxidative cleavage, forming potentially reactive dicarbonyl species.

Condensation Reactions with Aldehydes and Ketones

The methyl group of the acetyl substituent in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate can act as a nucleophile in condensation reactions with aldehydes and ketones, most notably in the Claisen-Schmidt condensation wikipedia.org. This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone with an α-hydrogen and a carbonyl compound (aldehyde or ketone) that lacks an α-hydrogen, typically an aromatic aldehyde wikipedia.org.

The reaction of 2-acetylfuran derivatives with aromatic aldehydes (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) yields chalcone-like compounds, which are α,β-unsaturated ketones researchgate.nettaylorandfrancis.com. The general mechanism is as follows:

The base removes an α-hydrogen from the acetyl group to form a nucleophilic enolate.

The enolate attacks the carbonyl carbon of the aldehyde.

The resulting alkoxide intermediate is protonated.

Subsequent dehydration (elimination of a water molecule) yields the stable, conjugated α,β-unsaturated ketone product.

This reaction is a versatile method for synthesizing a wide range of furan-containing chalcones, which are of interest for their varied chemical and biological properties researchgate.net.

Table 1: Examples of Claisen-Schmidt Condensation Products from 2-Acetylfuran Derivatives This table is interactive. Click on the headers to sort the data.

| 2-Acetylfuran Reactant | Aldehyde/Ketone Reactant | Base Catalyst | Product |

|---|---|---|---|

| 2-Acetylfuran | Benzaldehyde | NaOH | (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one |

| 2-Acetylfuran | Furan-2-carbaldehyde | NaOH | (2E)-1,3-Di(furan-2-yl)prop-2-en-1-one researchgate.net |

| This compound | 4-Chlorobenzaldehyde | KOH | (2E)-3-(4-Chlorophenyl)-1-(3-methylfuran-2-yl)prop-2-en-1-one |

| 2-Acetylfuran | Acetone (B3395972) | NaOH | 4-(Furan-2-yl)but-3-en-2-one |

Computational and Theoretical Chemistry Studies on Furan Ketones

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of furan (B31954) ketones. These calculations provide insights into the molecule's geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For furan ketones, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. nanobioletters.comresearchgate.net The geometry optimization process iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. arxiv.org

Table 1: Representative Optimized Geometrical Parameters for a Furan Ketone (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-C (acetyl) | 1.51 | ||

| C-C (ring-acetyl) | 1.47 | ||

| O-C (ring) | 1.36 | ||

| C-C (ring) | 1.38 | ||

| C=C (ring) | 1.43 | ||

| C-C (ring-methyl) | 1.50 | ||

| O-C-C (ring) | 110.5 | ||

| C-C-C (acetyl) | 118.0 | ||

| O=C-C (acetyl) | 121.0 | ||

| C-C-C=O | 180.0 | ||

| C-C-C-C (ring) | 0.5 |

Note: These values are illustrative for a generic furan ketone and would require specific DFT calculations for 1-(3-Methylfuran-2-yl)ethan-1-one.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely to be centered on the carbonyl group and the conjugated system. The methyl group, being an electron-donating group, would raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap can be calculated using DFT, and its value provides insight into the electronic transitions and the molecule's UV-Vis absorption properties. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Furan Ketone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values. Actual values for this compound would need to be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acadpubl.euwisc.edu It provides a description of the bonding in terms of localized orbitals, which corresponds well with the intuitive Lewis structure concept. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating reaction rates.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. By locating the transition state structure (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. ufl.edu

For reactions involving furan ketones, such as electrophilic substitution or reactions at the carbonyl group, computational methods can be used to model the entire reaction pathway. For instance, in the atmospheric degradation of 3-methylfuran (B129892), a related compound, reaction mechanisms are proposed based on the calculated energetics of different pathways. researchgate.net Similar approaches could be applied to understand the reactivity of this compound with various reagents.

Lewis acids are often used to catalyze reactions involving furan derivatives. nih.gov Computational modeling can provide a detailed understanding of how a Lewis acid catalyst interacts with the furan ketone and facilitates the reaction. For example, in Diels-Alder reactions of furans, a Lewis acid can coordinate to the carbonyl oxygen, which lowers the energy of the LUMO and enhances the reactivity of the dienophile. nih.govresearchgate.net

For this compound, computational studies could model the coordination of a Lewis acid (e.g., BF₃, AlCl₃) to the carbonyl oxygen. By calculating the geometry and energetics of the resulting complex, as well as the subsequent reaction pathway, the role of the catalyst in lowering the activation energy barrier can be quantified. nih.gov This provides valuable insights for optimizing reaction conditions and designing more efficient catalytic systems.

Quantum Chemical Prediction of Reaction Attacking Sites (e.g., Fukui Function)

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. One of the most powerful tools in this domain is the Fukui function, derived from Density Functional Theory (DFT). The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered, allowing for the identification of the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net

The Fukui function helps to pinpoint preferred reaction sites and can explain the regioselectivity of chemical reactions. researchgate.net By calculating the condensed Fukui function for each atom in a molecule, chemists can predict where a nucleophile (which attacks the LUMO) or an electrophile (which attacks the HOMO) is most likely to react. wikipedia.org

In the context of furan derivatives, DFT-based reactivity descriptors are used to understand interactions with electrophiles. semanticscholar.org For example, analyses of related heterocyclic systems have successfully used Fukui functions to identify specific carbon atoms as the most reactive sites for electrophilic attack, findings that align with experimental observations. semanticscholar.orgmdpi.com While this methodology is well-suited for analyzing the reactivity of the furan ring and acetyl group in this compound, specific studies detailing a Fukui function analysis and providing a data table of reactivity indices for this particular compound are not available in the surveyed literature.

Kinetic Analysis of Reaction Pathways (e.g., using RRKM theory, Eckart tunneling correction)

Understanding the dynamics of a chemical reaction requires a thorough kinetic analysis of its potential pathways. Theoretical chemistry offers powerful tools for this purpose, including the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which is used to calculate the rate constants of unimolecular reactions. This theory is particularly important in studies related to combustion and atmospheric chemistry.

Computational investigations into the reaction kinetics of similar cyclic ethers, such as 2-methyltetrahydrofuran (B130290), have utilized RRKM-based master equation (RRKM-ME) models. mdpi.com These models, which can include corrections for quantum mechanical effects like Eckart tunneling, are employed to describe the pressure and temperature dependence of reaction rate coefficients. mdpi.com Such analyses can reveal complex kinetic behaviors, including shifts in reaction mechanisms with temperature and pressure. mdpi.com For instance, studies on the oxidation of 2-methyltetrahydrofuran by hydroxyl radicals have shown the importance of site-specific hydrogen abstraction and have successfully modeled the reaction's negative temperature dependence at low temperatures. mdpi.com

A kinetic analysis of this compound using these methods could elucidate the mechanisms of its thermal decomposition or its reactions with atmospheric oxidants. However, specific research applying RRKM theory or Eckart tunneling corrections to model the reaction pathways of this compound was not identified in the available literature.

Theoretical Spectroscopic Prediction

Computational spectroscopy is a vital field that predicts the spectral properties of molecules, aiding in the interpretation of experimental data. DFT has become a standard method for accurately calculating the vibrational spectra (Infrared and Raman) of organic compounds. biointerfaceresearch.comcardiff.ac.uk

Calculation of Vibrational Spectra (IR, Raman)

The theoretical prediction of vibrational spectra typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). biointerfaceresearch.com Following optimization, harmonic vibrational frequencies are calculated. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore corrected using scaling factors to improve agreement with experimental data. uh.edu

This computational approach has been successfully applied to furan and its derivatives. ekb.egglobalresearchonline.net In a study on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran, DFT calculations were used to compute harmonic vibrational frequencies, infrared intensities, and Raman activities. globalresearchonline.net The results allowed for detailed assignments of the vibrational modes, including C-H stretching, ring C-C stretching, and methyl group vibrations. globalresearchonline.net Although the methodology is well-established for this class of compounds, a specific data table of calculated IR and Raman vibrational frequencies for this compound is not present in the reviewed scientific literature.

Prediction of Spectroscopic Parameters (e.g., Raman Intensities, Depolarization Ratios)

Beyond vibrational frequencies, theoretical calculations can also predict other crucial spectroscopic parameters, such as Raman intensities and depolarization ratios (ρ). cardiff.ac.ukuh.edu The depolarization ratio is defined as the intensity ratio of Raman scattered light polarized perpendicular to the incident light versus that polarized parallel to it. wikipedia.org This parameter is highly dependent on the symmetry of the molecular vibration.

According to Placzek's polarizability theory, a vibrational mode that is totally symmetric will result in a "polarized" Raman band with a depolarization ratio less than 0.75. wikipedia.org Non-totally symmetric modes produce "depolarized" bands with a ratio equal to or greater than 0.75. wikipedia.org The theoretical prediction of depolarization ratios is therefore essential for the unambiguous assignment of vibrational modes in a Raman spectrum. researchgate.netnih.gov

While computational packages can readily calculate these parameters, specific predicted values for the Raman intensities and depolarization ratios for the vibrational modes of this compound have not been reported in the surveyed literature.

Environmental Chemical Aspects of Furan Derivatives

Degradation Mechanisms in Environmental Matrices

Furan (B31954) derivatives are subject to various degradation processes in the environment, which dictate their persistence and transformation into other chemical species.

Aqueous Ozonation Pathways and Furan Ring Opening

The reaction of furan derivatives with ozone in aqueous environments is a significant degradation pathway. nih.govcdc.govacs.org Studies on compounds structurally related to 1-(3-Methylfuran-2-yl)ethan-1-one reveal that the furan ring is highly reactive towards ozone. nih.govnih.gov The reaction mechanism involves the electrophilic attack of ozone on the electron-rich C=C double bonds of the furan ring, leading to the opening of the heterocyclic ring. nih.govcdc.govnih.gov

This process results in the formation of primary ozonides, which are unstable and quickly decompose into various smaller, oxygenated products. A key transformation pathway is the formation of α,β-unsaturated dicarbonyl compounds. cdc.govnih.gov For instance, the ozonation of various furans has been shown to yield products like 2-butene-1,4-dial and its substituted analogues. cdc.govnih.gov The initial ozone attack often occurs at the reactive α-carbon position, initiating the ring-opening process. cdc.govnih.gov

The kinetics of these reactions are typically fast, with second-order rate constants for the reaction of several furan derivatives with ozone ranging from 8.5 × 10⁴ to 3.2 × 10⁶ M⁻¹ s⁻¹. cdc.govacs.org The specific rate is influenced by the nature and position of substituents on the furan ring. cdc.govacs.org For example, a study on furan-2,5-dicarboxylic acid (FDCA), 2-methyl-3-furoic acid (MFA), and 2-furoic acid (FA) showed degradation rates of 2.22 × 10³, 5.81 × 10⁶, and 1.22 × 10⁵ M⁻¹ s⁻¹, respectively, at 298 K. nih.gov These reactions proceed through the formation of Criegee intermediates, which further degrade in the presence of water and oxygen to form lower molecular weight aldehydes and carboxylic acids. nih.gov

Table 1: Reaction Rate Constants of Selected Furan Derivatives with Ozone

| Furan Derivative | Reaction Rate Constant (kO3, M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Furan-2,5-dicarboxylic acid (FDCA) | 2.22 × 10³ | nih.gov |

| 2-Furoic acid (FA) | 1.22 × 10⁵ | nih.gov |

| 2-Methyl-3-furoic acid (MFA) | 5.81 × 10⁶ | nih.gov |

| General Range for 7 Furans | 8.5 × 10⁴ to 3.2 × 10⁶ | cdc.govacs.org |

Atmospheric Degradation Studies (e.g., reactions with chlorine atoms)

In the atmosphere, furan derivatives are primarily degraded by reactions with photochemically generated oxidants. While reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals are important, reactions with chlorine (Cl) atoms can also be a significant degradation pathway, particularly in marine or coastal areas and in regions with industrial chlorine sources.

Studies on the atmospheric degradation of alkylfurans, such as 2-methylfuran (B129897), 2-ethylfuran (B109080), and 3-methylfuran (B129892), by chlorine atoms have shown that the dominant reaction pathway is the addition of the chlorine atom to the double bonds of the furan ring. dtu.dkservice.gov.uk This is followed by a series of reactions that can lead to ring-opened products or the formation of chlorinated furanones. service.gov.ukeuropa.eu

A secondary, less dominant pathway is the abstraction of a hydrogen atom from the alkyl substituent by the chlorine atom. dtu.dkservice.gov.uk For example, the reaction of Cl atoms with 2-methylfuran and 2-ethylfuran was found to produce furfural (B47365) and 2-acetylfuran (B1664036), respectively, confirming H-atom abstraction from the alkyl group. dtu.dk

The main products identified from the reaction of 3-methylfuran with chlorine atoms include chlorinated methylfuranones and hydroxy-methylfuranones. service.gov.ukeuropa.eu The formation of 3-furaldehyde (B129913) from this reaction confirms that H-atom abstraction from the methyl group occurs. service.gov.uk

Table 2: Major Products from the Atmospheric Degradation of Alkylfurans by Chlorine Atoms

| Alkylfuran Reactant | Major Reaction Products | Reference |

|---|---|---|

| 2-Methylfuran | 4-oxo-2-pentenoyl chloride, formaldehyde, 5-chloro-2(5H)-furanone, furfural | dtu.dk |

| 2-Ethylfuran | 4-oxo-2-hexenoyl chloride, acetaldehyde, 5-chloro-2(5H)-furanone, 2-acetylfuran | dtu.dk |

| 3-Methylfuran | Chlorinated methylfuranones, hydroxy-methylfuranones, 3-furaldehyde | service.gov.ukeuropa.eu |

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and transformation through different environmental media like air, water, and soil. For furan derivatives, these processes are governed by their physicochemical properties.

Furan and methylfurans are released into the atmosphere primarily from anthropogenic sources like engine exhaust and biomass combustion. nih.gov Due to their relatively high vapor pressure, furan and its derivatives are expected to exist predominantly in the vapor phase in the atmosphere. For instance, 2-methylfuran has a vapor pressure of 16 kPa at 20°C. nih.gov This volatility suggests that atmospheric transport can be a significant distribution mechanism.

In aquatic systems, the behavior of furan derivatives is influenced by their water solubility and potential for volatilization. 2-methylfuran has a water solubility of 3 g/L at 20°C. nih.gov The octanol-water partition coefficient (log Kow) provides an indication of a substance's tendency to partition between water and organic matter. The log Kow for furan is 1.34, and for 2-methylfuran, it is 1.85, suggesting a low to moderate potential for bioaccumulation in aquatic organisms and adsorption to sediment. nih.gov Therefore, for furan derivatives released to water, volatilization is expected to be a significant fate process.

Future Research Directions and Emerging Trends

Advancements in Sustainable and Green Synthesis Methodologies

The chemical industry's shift towards greener and more sustainable practices is driving the development of innovative synthetic methods for furan (B31954) derivatives like 1-(3-methylfuran-2-yl)ethan-1-one. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Development of Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The rapid and intense heating of polar substances by microwaves can significantly enhance reaction rates. This technique is particularly promising for the synthesis of furan derivatives, which can be prone to polymerization under prolonged heating. While specific microwave-assisted synthesis of this compound is not extensively documented, the successful synthesis of related 2-acetylfuran (B1664036) derivatives using this technology suggests its applicability. For instance, the Friedel-Crafts acylation of furan with acetic anhydride (B1165640), a common method for producing 2-acetylfurans, can be adapted for microwave conditions.

Solvent-free synthesis is another key aspect of green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use and disposal. Research into the solvent-free acylation of furans is ongoing, with the potential to develop a more sustainable route to this compound.

Exploration of Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The enzymatic synthesis of furan-based compounds is a growing area of research. For instance, the biocatalytic synthesis of 2-acetyl-4-aminofuran and 3-acetylamino-5-(α-aminoethyl)-furan from chitin (B13524) resources highlights the potential of enzymes in functionalizing the furan ring. While the direct biocatalytic synthesis of this compound has yet to be reported, the exploration of enzymes for the acylation of 3-methylfuran (B129892) represents a promising future research direction.

Innovations in Electrochemical Synthesis

Electrochemical synthesis, which utilizes electricity to drive chemical reactions, is gaining traction as a sustainable and versatile synthetic method. It often avoids the need for harsh chemical oxidants or reductants, thereby reducing waste generation. The electrocatalytic conversion of biomass-derived furan compounds is an active area of investigation. rsc.org Electrosynthesis allows for redox reactions to be performed without the need for chemical reagents, making it a green and cost-effective approach. gre.ac.uk While the direct electrochemical synthesis of this compound has not been detailed, the principles of electrochemical acylation of furan rings could be applied. This would involve the electrochemical generation of an acylating agent or the direct activation of the furan ring for acylation.

Discovery of Novel Reactivity and Chemical Transformations

Uncovering new chemical reactions and transformations of this compound is crucial for expanding its utility as a synthetic intermediate. Research in this area is focused on understanding the influence of the methyl and acetyl groups on the reactivity of the furan ring.

The metabolic activation of 2-methylfuran (B129897) to the reactive metabolite 3-acetylacrolein has been studied, providing insights into the potential reactivity of the furan ring in this compound. acs.orgnih.govnih.govacs.org This research suggests that the furan ring can undergo oxidative transformations. Further studies on the reactivity of this compound with various reagents could lead to the discovery of novel synthetic pathways to more complex molecules. For example, the acetyl group can serve as a handle for further functionalization through reactions such as aldol (B89426) condensations or reductions.

Integration of Advanced Computational Techniques in Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. DFT calculations can provide valuable insights into reaction mechanisms, predict the feasibility of new reactions, and aid in the design of more efficient catalysts.

Several computational studies have been conducted on furan and its derivatives. For instance, DFT calculations have been used to study the acylation of 2-methylfuran with acetic acid, providing a theoretical understanding of the C-C bond formation. researchgate.net Furthermore, DFT has been employed to investigate the conversion of furfural (B47365) to other furan derivatives, shedding light on the reaction barriers and thermodynamics of these transformations. researchgate.net The application of these computational methods to this compound could help in predicting its reactivity, designing novel synthetic routes, and understanding its electronic properties. Theoretical studies on the reaction kinetics of 2-acetylfuran with hydroxyl radicals have also been performed, offering a model for understanding the atmospheric chemistry of similar compounds. acs.org

Development of New Furan-Based Building Blocks for Tailored Materials

Furan derivatives are recognized as valuable bio-based building blocks for the synthesis of sustainable polymers and materials. researchgate.netbohrium.com The rigid furan ring can impart desirable thermal and mechanical properties to polymers.

Scale-Up and Industrial Implementation of Furan Chemical Processes

The transition of furan-based chemical synthesis from laboratory-scale curiosities to industrial-scale realities is a cornerstone of the burgeoning bio-based economy. This evolution is driven by the potential of furan derivatives, sourced from renewable lignocellulosic biomass, to replace petroleum-derived chemicals in a vast array of applications. The industrial implementation of these processes, however, is fraught with challenges related to process efficiency, catalyst stability, product separation, and economic viability. Emerging trends in process intensification, particularly the adoption of continuous flow technologies and heterogeneous catalysis, are paving the way for safer, more efficient, and scalable production of furan compounds, including specialized molecules like this compound.

The Foundation: Biomass to Furan Platform Chemicals

The industrial production of most furan derivatives begins with the conversion of carbohydrates from biomass into key platform molecules, primarily furfural (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like glucose and fructose). The Quaker Oats process, a long-standing industrial method, produces furfural by the acid-catalyzed dehydration of pentosans from agricultural residues. However, this process is known for moderate yields (around 50%) and the generation of significant waste streams.

Scaling Up Key Furan Transformations

From the platform molecules furfural and HMF, a diverse range of value-added chemicals can be synthesized. The scale-up of these subsequent transformations presents unique sets of challenges and opportunities.

Table 1: Industrial-Scale Processes for Key Furan Derivatives

| Derivative | Precursor | Key Transformation | Industrial-Scale Challenges | Emerging Trends & Solutions |

| Furfuryl Alcohol | Furfural | Catalytic Hydrogenation | High-pressure operations, catalyst deactivation, separation from byproducts. | Development of microbial conversion methods as an alternative to catalytic hydrogenation. |

| Furan | Furfural | Catalytic Decarbonylation | Catalyst deactivation due to byproduct formation, process control to maintain selectivity. | Use of doped palladium catalysts (e.g., Pd–K2CO3/Al2O3) to suppress side reactions. |

| 2,5-Furandicarboxylic acid (FDCA) | HMF | Catalytic Oxidation | Instability of HMF intermediate, achieving high selectivity and yield, product purification. | Development of scalable C-H carboxylation methods and robust oxidation catalysts. |

| Acyl Furans | Furan / Substituted Furans | Friedel-Crafts Acylation | Furan ring instability under harsh acidic conditions, use of hazardous and polluting catalysts (e.g., AlCl3), product separation. guidechem.comstackexchange.com | Heterogeneous catalysis (zeolites, heteropoly acids), continuous flow reactors, solvent-free processes. researchgate.net |

Focus on Acyl Furans: The Pathway to this compound

The synthesis of this compound on an industrial scale would most likely involve the Friedel-Crafts acylation of 3-methylfuran. This class of reactions is industrially significant for producing specialty chemicals, flavors, and pharmaceutical intermediates. researchgate.net For example, the structurally similar compound 2-acetylfuran is a valuable food additive and an intermediate for antibiotics. researchgate.net

However, the scale-up of furan acylation is challenging. The furan ring is sensitive and prone to polymerization under the classical Friedel-Crafts conditions which often employ strong, corrosive, and polluting Lewis acid catalysts like aluminum chloride. guidechem.comstackexchange.com These traditional batch processes also generate significant waste streams, making them environmentally unsustainable and costly.

Future research and industrial implementation are therefore focused on greener and more efficient technologies.

Heterogeneous Catalysis : The use of solid acid catalysts, such as zeolites (e.g., Al-SPP) and supported heteropoly acids, is a major trend. researchgate.netacs.org These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying downstream processing and reducing waste. Research has shown that chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay can achieve high conversion (88%) and selectivity (100%) in the acylation of furan with acetic anhydride in a solvent-free process. researchgate.netresearchgate.net

Continuous Flow Technology : Migrating from batch reactors to continuous flow systems offers significant advantages for scaling up furan acylation. nih.gov Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for potentially exothermic reactions. This precise control can minimize the formation of degradation byproducts, improving yield and purity. nih.gov Continuous processes for the synthesis of acyl furans, such as the cross-ketonization of methyl 2-furoate with carboxylic acids over a ZrO2 catalyst in a gas-phase flow reactor, have demonstrated high selectivity and space-time yields, along with a significantly lower environmental factor compared to traditional batch routes. researchgate.net The development of continuous flow platforms is also crucial for producing nitrofuran pharmaceuticals, showcasing the technology's adaptability for high-value, sensitive furan derivatives. nih.gov

The industrial implementation of processes to produce specific compounds like this compound will likely depend on the successful scale-up of these advanced manufacturing technologies. By leveraging heterogeneous catalysts within continuous flow systems, the chemical industry can overcome the traditional hurdles of furan chemistry to produce a wide range of furan-based chemicals in a safe, sustainable, and economically viable manner.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(3-Methylfuran-2-yl)ethan-1-one, and how should data be interpreted?

Answer:

- 1H NMR and HSQC Spectra : For structural confirmation, 1H NMR (e.g., in DMSO-d6) resolves proton environments, such as the methyl group (δ ~2.1–2.3 ppm) and furan ring protons (δ ~6.0–7.5 ppm). HSQC correlates proton signals with adjacent carbons, aiding in assignment of the furan and acetyl moieties .

- Key Data : Compare with analogous compounds (e.g., 1-(5-methylfuran-2-yl)ethan-1-one) to distinguish regioisomers. For example, 3-methylfuran substitution shifts proton resonances compared to 5-methyl analogs due to electronic effects .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

Answer:

- Friedel-Crafts Acylation : React 3-methylfuran with acetyl chloride in the presence of a Lewis acid (e.g., AlCl3). However, regioselectivity can be challenging due to competing substitution patterns .

- Alternative Methods : Enzymatic or catalytic approaches may reduce side products. For example, microwave-assisted synthesis improves yield and reduces reaction time in similar ketone syntheses .

Q. How should researchers handle safety concerns when working with this compound?

Answer:

- Safety Protocols : Use fume hoods, gloves, and eye protection. Avoid inhalation/contact; wash thoroughly after handling.

- First Aid : For inhalation, move to fresh air. For skin contact, wash with soap/water. Consult safety data for analogs (e.g., 1-(5-Methyl-2-furyl)ethan-1-one) for guidance on toxicity and emergency measures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

- SHELX Refinement : Use SHELXL for small-molecule crystallography. Key parameters include:

- Space group (e.g., triclinic P1 for related compounds)

- Unit cell dimensions (a, b, c, α, β, γ) derived from diffraction data .

- Example : For 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one, SHELXL refined bond lengths (C=O: ~1.21 Å) and angles, validating the acetyl group geometry .

Q. How can contradictory spectral data (e.g., NMR shifts) between studies be reconciled?

Answer:

- Solvent and Instrumentation Effects : DMSO-d6 vs. CDCl3 can shift proton resonances. For example, acetyl protons may appear upfield in polar solvents .

- Isomer Identification : Compare with synthesized regioisomers (e.g., 3-methyl vs. 5-methylfuran derivatives). Computational tools (DFT) can predict NMR shifts to validate assignments .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Reaction Optimization :

- Purification : Column chromatography or recrystallization (e.g., from ethanol) enhances purity.

Q. What are the applications of this compound in medicinal chemistry research?

Answer:

- Biological Probes : Its furan-acetyl structure serves as a scaffold for antimicrobial or anti-inflammatory agents. Analogous compounds (e.g., benzofuran derivatives) show activity against Mycobacterium tuberculosis .

- Structure-Activity Studies : Modify substituents (e.g., fluorination at the phenyl ring) to explore bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products